1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene
Overview
Description
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene typically involves halogenation and nitration reactions. One common synthetic route includes the bromination of a difluoromethoxy-substituted benzene derivative, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperatures to achieve the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen and nitro groups allows the compound to participate in various chemical reactions, which can modulate biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Bromo-2-(trifluoromethoxy)benzaldehyde: Contains an aldehyde group in place of the nitro group.
1-Bromo-3-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Biological Activity
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a bromine atom, difluoromethoxy group, and nitro group attached to a benzene ring. The molecular formula is C7H3BrF3NO3, and its biological activity is of significant interest in medicinal chemistry and pharmacology due to its potential applications in drug development and as a chemical intermediate.
The compound's structure influences its reactivity and biological interactions. The presence of multiple electronegative atoms (bromine and fluorine) enhances its lipophilicity, potentially improving membrane permeability. The nitro group can engage in redox reactions, which may lead to the formation of reactive intermediates that interact with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group may inhibit specific enzymes by forming covalent bonds or through non-covalent interactions.
- Receptor Modulation : Its derivatives might interact with various receptors, leading to altered signaling pathways.
- Cytotoxicity : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction.
Anticancer Potential
Studies involving structurally related compounds have demonstrated anticancer properties. For example, certain nitroaromatic compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing IC50 values in the micromolar range . The incorporation of fluorine atoms often enhances these effects due to increased lipophilicity and altered metabolic pathways.
Case Studies
- Antitubercular Activity : A study synthesized a series of nitrophenoxy-N-phenylacetamide derivatives that included compounds structurally related to this compound. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis H37Rv, indicating the potential for developing new antitubercular agents based on similar scaffolds .
- Cytotoxicity Evaluation : Another research effort assessed the cytotoxicity of various nitro-substituted aromatic compounds against tumor cell lines. Compounds with the nitro group showed varying degrees of cytotoxicity, suggesting that modifications in substitution patterns can significantly impact biological activity .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure | Notable Activity |
---|---|---|
1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | Antimicrobial (MIC ~ 16 μg/mL) |
2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene | C7H4F3N | Cytotoxicity against cancer cell lines |
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | Moderate antimicrobial activity |
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKULBKJDCJKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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